1-(Cyclopropylsulfonyl)-2-nitrobenzene

説明

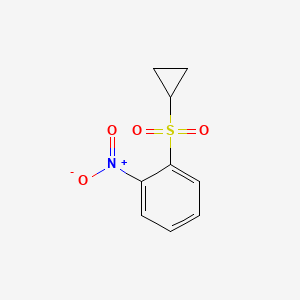

1-(Cyclopropylsulfonyl)-2-nitrobenzene is a nitroaromatic compound featuring a cyclopropylsulfonyl substituent at the 1-position and a nitro group at the 2-position of the benzene ring.

特性

分子式 |

C9H9NO4S |

|---|---|

分子量 |

227.24 g/mol |

IUPAC名 |

1-cyclopropylsulfonyl-2-nitrobenzene |

InChI |

InChI=1S/C9H9NO4S/c11-10(12)8-3-1-2-4-9(8)15(13,14)7-5-6-7/h1-4,7H,5-6H2 |

InChIキー |

JLUOXKYOEQJNNI-UHFFFAOYSA-N |

正規SMILES |

C1CC1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Overview:

This method involves the direct introduction of the cyclopropylsulfonyl group onto the aromatic ring of 2-nitrobenzene through a denitrative sulfonylation process. The approach is favored for its efficiency and selectivity, especially when employing suitable sulfonylating agents and optimized reaction conditions.

$$

\text{2-Nitrobenzene} + \text{Cyclopropylsulfonylating agent} \rightarrow \text{1-(Cyclopropylsulfonyl)-2-nitrobenzene}

$$

| Reagent/Condition | Details |

|---|---|

| Sulfonylating agent | Cyclopropylsulfonyl chloride or sodium cyclopropylsulfinate |

| Catalyst | No specific catalyst; often thermal activation |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or DMPU |

| Temperature | Elevated temperatures, typically 90-120°C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Mechanism:

The process involves nucleophilic attack of the sulfonylating agent on the aromatic ring, facilitated by heat, leading to substitution at the ortho position relative to the nitro group, often through a radical or nucleophilic aromatic substitution pathway, depending on the conditions.

Research Data & Yields:

In a study involving denitrative sulfonylation, yields ranged from 36% to 80%, depending on temperature and sulfonyl source. Higher temperatures (around 120°C) and excess sulfonyl reagent improved yields significantly.

Radical-Mediated Sulfonylation Using Sulfinates

Overview:

This method employs sodium cyclopropylsulfinate as a sulfonyl radical source, activated under thermal or photochemical conditions to generate sulfonyl radicals that add to the aromatic ring.

- Mix 2-nitrobenzene with sodium cyclopropylsulfinate (2.5 equivalents).

- Use a polar aprotic solvent such as DMPU or DMF.

- Heat the mixture at 90°C under nitrogen for 18-24 hours.

- Purify via column chromatography.

| Parameter | Details |

|---|---|

| Solvent | DMPU or DMF |

| Temperature | 90°C |

| Reaction Time | 18-24 hours |

| Yield | Approximately 60-70% |

Mechanism:

The sodium cyclopropylsulfinate undergoes thermal decomposition to generate sulfonyl radicals, which then attack the aromatic ring at the ortho position, facilitated by the electron-withdrawing nitro group.

Research Data & Yields:

Yields up to 70% have been reported, with selectivity favoring ortho substitution due to electronic effects of the nitro group.

Electrophilic Sulfonylation Using Cyclopropylsulfonyl Chloride

Overview:

This classical approach involves the use of cyclopropylsulfonyl chloride as an electrophile to directly sulfonate aromatic compounds.

- Dissolve 2-nitrobenzene in a suitable solvent like acetonitrile.

- Add a base such as triethylamine or pyridine.

- Add cyclopropylsulfonyl chloride dropwise at 0°C.

- Allow the mixture to warm to room temperature and stir for 12-16 hours.

- Isolate the product by filtration and purification.

Yields & Notes:

Yields vary from 30% to 60%, with reaction efficiency influenced by temperature control and stoichiometry.

Photocatalytic Sulfonylation

Overview:

Recent advances include photoredox catalysis to generate sulfonyl radicals under mild conditions, offering high selectivity and lower energy input.

- Use a photocatalyst such as Ru(bpy)₃²⁺.

- Irradiate the mixture of 2-nitrobenzene and cyclopropylsulfonyl chloride with visible light.

- Conduct in acetonitrile or DMSO.

- Reaction times are typically 12-24 hours with yields up to 75%.

Advantages:

Milder conditions, fewer side reactions, and better control over regioselectivity.

Summary of Preparation Methods

| Method | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Denitrative sulfonylation | Cyclopropylsulfonyl chloride or sodium cyclopropylsulfinate | 90-120°C, polar aprotic solvent, 12-24 h | 36-80% | High temperature, suitable for large-scale synthesis |

| Radical-mediated sulfonylation | Sodium cyclopropylsulfinate | 90°C, DMPU or DMF, 18-24 h | 60-70% | Good selectivity, sensitive to reaction conditions |

| Electrophilic sulfonylation | Cyclopropylsulfonyl chloride, base | 0°C to room temp, 12-16 h | 30-60% | Requires careful temperature control |

| Photocatalytic sulfonylation | Cyclopropylsulfonyl chloride, photocatalyst | Visible light, room temp, 12-24 h | Up to 75% | Milder, greener alternative |

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes facile reduction to an amine (-NH₂) under various conditions:

-

Chemical Reduction : Employing LiAlH₄ or Sn/HCl in acidic media. The resulting amine can participate in diazotization or coupling reactions for further functionalization.

Mechanistic Insight :

Reduction proceeds via intermediate nitroso and hydroxylamine stages, ultimately yielding the primary amine. The sulfonyl group remains unaffected due to its stability under reducing conditions .

Denitrative Sulfonylation

The nitro group can be replaced by sulfonyl groups via denitrative sulfonylation, as demonstrated in nitroarene chemistry:

Example Reaction :

text1-(Cyclopropylsulfonyl)-2-nitrobenzene + Sodium methanesulfinate → 1-(Cyclopropylsulfonyl)-2-(methylsulfonyl)benzene Yield: ~36–80% (extrapolated from similar substrates)[3].

Key Factors :

-

Elevated temperatures (≥90°C) improve yields.

Electrophilic Aromatic Substitution

The benzene ring, though deactivated by the -NO₂ and -SO₂ groups, may undergo substitution under extreme conditions:

| Reaction Type | Reagents/Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–100°C | Meta to -NO₂ | Low |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Para to -SO₂ | Trace |

Mechanistic Notes :

-

The nitro group directs incoming electrophiles to the meta position, while the sulfonyl group directs to the para position. Competing effects result in minimal reactivity .

Cyclization Reactions

After nitro reduction, the resulting amine can engage in cyclization:

-

Product : Benzimidazole derivatives (if adjacent functional groups permit ring closure).

Example :

text1-(Cyclopropylsulfonyl)-2-aminobenzene + Cyclohexane carbaldehyde → Cyclohexyl-benzimidazole sulfone Yield: ~47–90% (based on analogous syntheses)[9].

Thermal and Oxidative Stability

-

Thermal Decomposition : Nitro groups may decompose exothermically above 150°C, releasing NOₓ gases .

-

Oxidation : The cyclopropane ring in the sulfonyl group resists oxidation under standard conditions but may undergo ring-opening in strong acidic media.

Key Reaction Summaries

Mechanistic and Synthetic Considerations

-

Directing Effects : The -NO₂ and -SO₂ groups synergistically deactivate the ring, favoring nucleophilic substitution (e.g., denitration) over electrophilic pathways .

-

Functional Group Compatibility : The sulfonyl group’s stability allows sequential reactions (e.g., reduction followed by cyclization) .

-

Industrial Relevance : Denitrative sulfonylation offers a scalable route to polysulfonyl aromatics, valuable in pharmaceuticals and materials .

科学的研究の応用

1-(Cyclopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes .

作用機序

The mechanism by which 1-(Cyclopropylsulfonyl)-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological activities .

類似化合物との比較

Nitrobenzene (C₆H₅NO₂)

- Structure : A benzene ring with a single nitro group.

- Key Differences : Unlike 1-(cyclopropylsulfonyl)-2-nitrobenzene, nitrobenzene lacks the steric bulk and electron-withdrawing cyclopropylsulfonyl group. This makes nitrobenzene more reactive in electrophilic aromatic substitution (e.g., nitration or sulfonation) .

- Applications : Primarily used as a precursor in aniline production and explosives.

2-Nitroaniline (C₆H₆N₂O₂)

- Structure : A benzene ring with nitro and amine groups at the 1- and 2-positions, respectively.

- Key Differences : The amine group in 2-nitroaniline introduces electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target compound. This difference impacts solubility and acidity (e.g., 2-nitroaniline has a pKa ~1.0, while sulfonyl groups typically lower pKa further) .

1-Nitronaphthalene (C₁₀H₇NO₂)

- Structure : A naphthalene ring with a nitro group.

- Key Differences : The extended aromatic system in 1-nitronaphthalene increases molecular weight (173.17 g/mol vs. ~227.25 g/mol for the target compound) and likely enhances lipophilicity. This structural variation may influence applications in materials science versus pharmaceuticals .

Cyclopropylsulfonyl-Containing Compounds

Patent-Derived Compounds (e.g., EP 2022/06)

- Examples: (cis)-N-(cyanomethyl)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carboxamide (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

- In contrast, this compound lacks such fused rings, implying simpler reactivity and possible use as an intermediate .

Cyclopropanecarboxamide Sulfonates

- Example: Cyclopropanecarboxamide,1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-,(1R,2S)-4-methylbenzenesulfonate (MW: 402.49 g/mol)

- Key Differences : The presence of a carboxamide group and tosylate counterion in this compound highlights its utility in drug formulation, whereas this compound’s nitro group may favor energetic or catalytic applications .

Comparative Data Table

*Calculated molecular weight based on structure.

Research Findings and Limitations

- Reactivity : The electron-withdrawing nature of both nitro and sulfonyl groups in this compound likely reduces aromatic electrophilic substitution reactivity compared to nitrobenzene. However, nucleophilic aromatic substitution may be favored.

- Similar cyclopropylsulfonyl compounds in patents exhibit stability in biological matrices, suggesting possible compatibility in drug design .

- Data Gaps: No direct experimental data (e.g., solubility, melting point) was found in the evidence. Further studies are needed to validate inferred properties.

生物活性

1-(Cyclopropylsulfonyl)-2-nitrobenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 218.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its nitro group, which is known to participate in redox reactions. This property allows the compound to exert toxic effects on microorganisms and potentially on cancer cells. The sulfonyl group enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that nitro compounds generally exhibit significant antimicrobial properties. The presence of the nitro group in this compound suggests potential effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cellular damage and death of microorganisms .

Anticancer Potential

Recent studies have highlighted the role of nitro compounds in cancer therapy. The ability of this compound to induce apoptosis in cancer cells has been observed, making it a candidate for further development as an anticancer agent. The compound's mechanism may involve inhibition of specific enzymes that are crucial for cancer cell survival .

Case Studies and Research Findings

Toxicological Considerations

While this compound shows promising biological activities, its safety profile must be evaluated. Nitro compounds are often associated with genotoxicity and carcinogenicity due to their ability to form reactive intermediates. Careful assessment through preclinical studies is essential to understand the therapeutic window and potential side effects before clinical application .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(cyclopropylsulfonyl)-2-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-nitrobenzene derivatives. For example, cyclopropylsulfonyl groups can be introduced via nucleophilic substitution using cyclopropane sulfonyl chloride under controlled temperatures (0–6°C) to minimize side reactions . Reaction solvents such as dichloromethane or DMF are preferred for their ability to stabilize intermediates. Monitoring reaction progress via TLC or HPLC is critical to optimize yield (typically 60–80%) and purity (>95%).

Q. How can the structural integrity and purity of this compound be verified using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : Distinct chemical shifts for the cyclopropyl group (δ 1.0–1.5 ppm for CH₂ protons) and nitro group (δ 8.0–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolves bond angles and distances, particularly the sulfonyl (S=O) and nitro (N–O) groups .

- Mass Spectrometry : Molecular ion peaks at m/z ~257 (M⁺) confirm the molecular formula C₉H₉NO₄S .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Storage recommendations include:

Q. How does the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophiles to the meta position. Experimental protocols for nitration or halogenation should use mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid sulfonyl group cleavage. Competitive reactions can be analyzed via kinetic studies or DFT calculations .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. Strategies include:

Q. How does the introduction of a cyclopropylsulfonyl group affect the electrochemical reduction pathways of nitrobenzene derivatives?

- Methodological Answer : Cyclopropylsulfonyl groups stabilize radical intermediates during electrochemical reduction. Using carbon cathodes in DMF, the nitro group undergoes a 4-electron reduction to an amine, while the sulfonyl group remains intact. In-situ FTIR or ESR spectroscopy can track intermediate formation .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:

Q. How do steric effects from the cyclopropyl group influence the crystal packing of this compound?

- Methodological Answer : X-ray diffraction studies reveal that the cyclopropyl group introduces torsional strain, leading to non-planar molecular conformations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonyl and nitro groups) .

Q. What are the mechanistic implications of nitro-to-amine reduction in this compound under catalytic hydrogenation?

- Methodological Answer :

Hydrogenation over Pd/C or Raney Ni typically reduces the nitro group to an amine. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) can distinguish between direct (concerted) vs. stepwise pathways. Competing sulfonyl group reduction is negligible under mild conditions (1 atm H₂, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。